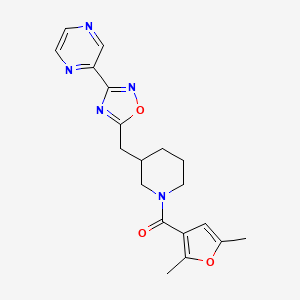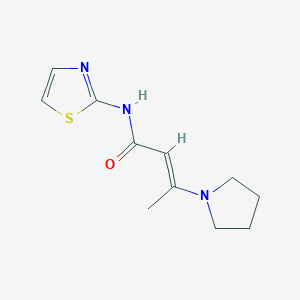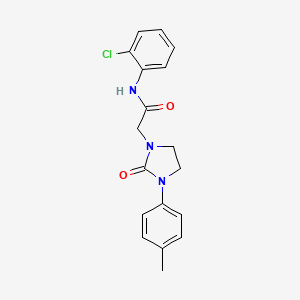
N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide, also known as CIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CIQ is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.85 g/mol. In
科学研究应用
N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide has been found to exhibit potent anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain. In neuroscience, N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep. In cancer research, N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
作用机制
The mechanism of action of N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide is not fully understood, but it is believed to involve the modulation of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide has been found to enhance the binding of GABA to its receptors, resulting in increased inhibitory activity and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide has been found to exhibit a range of biochemical and physiological effects, including anticonvulsant, analgesic, anxiolytic, sedative, and antitumor activities. In animal studies, N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide has been shown to reduce the frequency and severity of seizures and to alleviate pain. N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide has also been found to reduce anxiety and induce sedation in animal models. In vitro studies have demonstrated that N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide inhibits the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
实验室实验的优点和局限性
N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide also has some limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for the study of N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide, including the development of new drugs for the treatment of epilepsy, chronic pain, anxiety, and sleep disorders. Further research is also needed to elucidate the mechanism of action of N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide and to identify its molecular targets. In addition, the potential use of N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide as an anticancer agent warrants further investigation, including the development of novel drug delivery systems to enhance its efficacy and reduce its toxicity.
合成方法
N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-chloroaniline with p-tolualdehyde to form 2-(2-chlorophenyl)imidazolidin-1-one. This intermediate is then reacted with chloroacetyl chloride to yield N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide. The purity of N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide can be further enhanced through recrystallization using an appropriate solvent.
属性
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-13-6-8-14(9-7-13)22-11-10-21(18(22)24)12-17(23)20-16-5-3-2-4-15(16)19/h2-9H,10-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQASACMNSOWPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


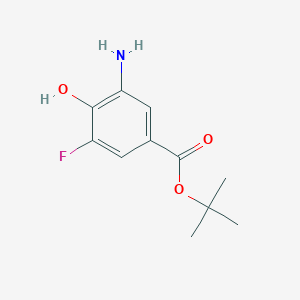
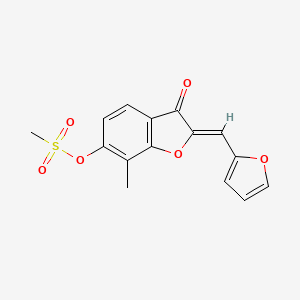
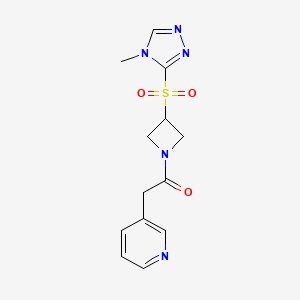
![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2454117.png)
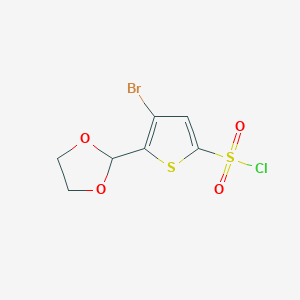
![4-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-N-cyclopentylbenzamide](/img/structure/B2454120.png)

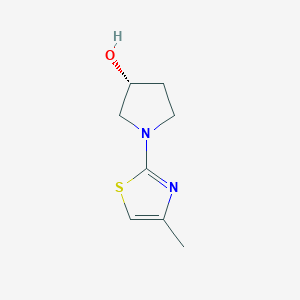
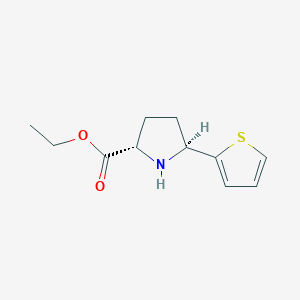

![1-[4-[4-(6-Chloropyrazin-2-yl)oxypiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2454129.png)
